1-(3-Chloropropyl)-4-ethoxy-2-ethylbenzene
Description
1-(3-Chloropropyl)-4-ethoxy-2-ethylbenzene is a chloroalkyl-substituted aromatic compound featuring a benzene ring with three substituents: an ethoxy group (-OCH₂CH₃) at the para position, an ethyl group (-CH₂CH₃) at the ortho position, and a 3-chloropropyl (-CH₂CH₂CH₂Cl) chain. This structure confers unique physicochemical properties, such as moderate hydrophobicity and reactivity influenced by the electron-donating ethoxy group and the electron-withdrawing chloropropyl chain.
Properties
Molecular Formula |
C13H19ClO |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-ethoxy-2-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-10-13(15-4-2)8-7-12(11)6-5-9-14/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
BOTIVKZMQGAZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Chloropropyl-Substituted Compounds
Key Observations :
Key Observations :
- Microwave vs. Conventional Synthesis : Microwave irradiation (e.g., for C₁₂H₁₄ClF₃O derivatives) drastically reduces reaction time (40 seconds vs. 7 hours) and improves yields (88% vs. 60%) .
- Carborane Functionalization : Steric hindrance in carborane derivatives leads to lower yields (22%) due to challenges in introducing multiple chloropropyl groups .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
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